molecular formula C19H15BrFN3OS B2626780 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 872694-91-2

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2626780
CAS No.: 872694-91-2
M. Wt: 432.31
InChI Key: LIXMVUKLTMEHNZ-UHFFFAOYSA-N
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Description

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a bromophenyl group and a thioether linkage to an acetamide moiety

Scientific Research Applications

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine to form 4-bromophenylhydrazine, which is then cyclized with a suitable dicarbonyl compound to yield the pyridazine ring. The thioether linkage is introduced through a nucleophilic substitution reaction with a thiol reagent, followed by the acetamide formation through amidation with 4-fluorobenzylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution of the bromine atom can lead to various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The presence of the bromophenyl and fluorobenzyl groups can enhance its binding affinity and specificity for certain targets, while the thioether linkage may influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
  • 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
  • 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide stands out due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN3OS/c20-15-5-3-14(4-6-15)17-9-10-19(24-23-17)26-12-18(25)22-11-13-1-7-16(21)8-2-13/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXMVUKLTMEHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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